5-(2,5-difluorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,5-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of fluorinated phenyl, pyridyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using pyridyl boronic acids or stannanes.
Fluorination of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridyl group, depending on the reagents used.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2,5-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe for studying biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-(2,5-DICHLOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of fluorine atoms in 5-(2,5-DIFLUOROPHENYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE enhances its lipophilicity and metabolic stability compared to its chlorinated analogs. This makes it a more attractive candidate for drug development and other applications requiring high stability and bioavailability.
Properties
Molecular Formula |
C13H8F2N4S |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8F2N4S/c14-8-3-4-11(15)10(6-8)12-17-18-13(20)19(12)9-2-1-5-16-7-9/h1-7H,(H,18,20) |
InChI Key |
AUFGDABJMADLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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